molecular formula C27H29N3O3 B11190509 2-Amino-6',6'-dimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexane]-3-carbonitrile

2-Amino-6',6'-dimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexane]-3-carbonitrile

Cat. No.: B11190509
M. Wt: 443.5 g/mol
InChI Key: DYPWNFLFWCPCDR-UHFFFAOYSA-N
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Description

2-Amino-6’,6’-dimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile is a complex heterocyclic compound. It is characterized by its unique dispiro structure, which includes chromene, pyrroloquinoline, and cyclohexane rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6’,6’-dimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclohexane]-3-carbonitrile typically involves multi-step reactions. One common method involves the Stollé type reaction, where 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides react with oxalyl chloride to form intermediate compounds. These intermediates then undergo cyclocondensation with various nucleophiles, such as malononitrile, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6’,6’-dimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and carbonitrile groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-6’,6’-dimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6’,6’-dimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro[quinoline-2,1’-cycloalkane] derivatives: These compounds share a similar core structure but differ in functional groups and substituents.

    Pyrroloquinoline derivatives: These compounds have a similar pyrroloquinoline ring but may lack the dispiro structure.

Uniqueness

2-Amino-6’,6’-dimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclohexane]-3-carbonitrile is unique due to its dispiro structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C27H29N3O3/c1-25(2)15-26(12-4-3-5-13-26)30-22-16(25)8-6-9-17(22)27(24(30)32)18(14-28)23(29)33-20-11-7-10-19(31)21(20)27/h6,8-9H,3-5,7,10-13,15,29H2,1-2H3

InChI Key

DYPWNFLFWCPCDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCCCC2)N3C4=C1C=CC=C4C5(C3=O)C(=C(OC6=C5C(=O)CCC6)N)C#N)C

Origin of Product

United States

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